4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-ethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-3-5(7)6(4-10)8-9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFINZLHOAKPHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4 Bromo 1 Ethyl 1h Pyrazole 3 Carbaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde moiety is the primary center of reactivity in 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde. It readily participates in condensation, addition, and reduction reactions, providing a gateway to a diverse range of more complex molecular architectures. These transformations are crucial for scaffold diversification in medicinal and materials chemistry.
Condensation reactions involving the aldehyde group are fundamental for extending the molecular framework. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond, leading to the synthesis of imines, hydrazones, and various vinyl-substituted pyrazoles.
The carbonyl group of pyrazole (B372694) aldehydes readily undergoes condensation with primary amines to form imines (Schiff bases) and with hydrazines to yield hydrazones. rdd.edu.iq These reactions are typically catalyzed by a small amount of acid and proceed by the nucleophilic addition of the amine to the carbonyl, followed by the elimination of a water molecule. researchgate.net
For instance, studies on the analogous compound 1,3-diphenylpyrazole-4-carboxaldehyde show that it reacts efficiently with various substituted anilines in refluxing methanol (B129727) with a catalytic amount of acetic acid to produce the corresponding N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives. ekb.eg Similarly, reactions with substituted hydrazines yield the corresponding hydrazones, which are stable, crystalline solids. ekb.eg
Table 1: Examples of Imine and Hydrazone Formation with an Analogous Pyrazole Aldehyde
| Aldehyde Reactant | Amine/Hydrazine (B178648) Reactant | Conditions | Product Class | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Diphenylpyrazole-4-carboxaldehyde | p-Toluidine | Acetic acid, Methanol, Reflux | Imine (Schiff Base) | 75% | ekb.eg |
| 1,3-Diphenylpyrazole-4-carboxaldehyde | 4-Bromoaniline | Acetic acid, Methanol, Reflux | Imine (Schiff Base) | 58% | ekb.eg |
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Phenylhydrazine | Acetic acid, Methanol, Reflux | Hydrazone | 70% | ekb.eg |
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base. Pyrazole aldehydes are excellent substrates for this reaction. The reaction of pyrazole aldehydes with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) introduces a dicyanovinyl or a cyanovinyl ester group, respectively, onto the pyrazole scaffold.
Research has demonstrated that 1,3-diphenyl-1H-pyrazole-4-carbaldehyde undergoes Knoevenagel condensation with malononitrile in refluxing ethanol (B145695) using piperidine (B6355638) as a catalyst to afford 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile in high yield. ekb.eg More environmentally friendly methods have also been developed, utilizing ammonium (B1175870) carbonate as a catalyst in an aqueous ethanol medium, which also provides excellent yields in a short reaction time. researchgate.net
Table 2: Examples of Knoevenagel Condensation with an Analogous Pyrazole Aldehyde
| Aldehyde Reactant | Active Methylene Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Piperidine, Ethanol, Reflux | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | 85% | ekb.eg |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl-carbaldehyde | Malononitrile | (NH₄)₂CO₃, H₂O/Ethanol, Reflux | 2-((3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile | 92% | researchgate.net |
Pyrazole aldehydes can serve as the aldehyde component in multicomponent reactions (MCRs), such as the Biginelli reaction. nih.gov This reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogs. umich.edu
The Biginelli reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with ethyl acetoacetate (B1235776) and urea (or thiourea), often catalyzed by Lewis acids like FeCl₃·6H₂O, yields 4-(3-aryl-4-pyrazolyl)-1,2,3,4-tetrahydropyrimidin-2-ones (or thiones). umich.edu These products are of significant interest in medicinal chemistry. Other MCRs involving pyrazole aldehydes, active methylene compounds, and various nucleophiles have also been reported, leading to highly functionalized heterocyclic systems. ekb.eg
Table 3: Example of Biginelli Reaction with an Analogous Pyrazole Aldehyde
| Aldehyde Reactant | Other Reactants | Conditions | Product Class | Reference |
|---|
Beyond the Knoevenagel condensation, pyrazole aldehydes also participate in aldol-type condensation reactions with other active methylene compounds, such as methyl ketones. This reaction, typically base-catalyzed, results in the formation of α,β-unsaturated ketones, often referred to as chalcones.
For example, 1,3-diphenylpyrazole-4-carboxaldehyde reacts with various substituted acetophenones in the presence of a base to yield the corresponding (E)-1-aryl-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-ones. ekb.eg These pyrazolyl chalcones are valuable intermediates for the synthesis of other heterocyclic systems.
Table 4: Examples of Aldol-Type Condensation with an Analogous Pyrazole Aldehyde
| Aldehyde Reactant | Ketone Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Diphenylpyrazole-4-carboxaldehyde | Acetophenone | Ethanolic KOH | (E)-1,3-Diphenyl-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | 80% | ekb.eg |
| 1,3-Diphenylpyrazole-4-carboxaldehyde | 4-Chloroacetophenone | Ethanolic KOH | (E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | 85% | ekb.eg |
The carbonyl group of this compound is susceptible to nucleophilic addition and can be readily reduced to a primary alcohol. The reduction of the aldehyde to the corresponding hydroxymethyl group is a common transformation.
This reduction can be achieved using various reducing agents. For example, the selective reduction of the aldehyde group in (3-pyridyl)pyrazole-4-carbaldehyde to the corresponding alcohol, (3-pyridyl)pyrazol-4-yl)methanol, was accomplished using diisobutylaluminium hydride (DIBAL-H). researchgate.net Other common reducing agents like sodium borohydride (B1222165) (NaBH₄) are also expected to be effective for this transformation without affecting the bromo-substituent or the pyrazole ring. This conversion provides a (hydroxymethyl)pyrazole derivative, which is a valuable building block for further functionalization, such as ether or ester formation.
Table 5: Example of Carbonyl Reduction in an Analogous Pyrazole Aldehyde
| Aldehyde Reactant | Reducing Agent | Product | Reference |
|---|
Oxidation to Carboxylic Acid Derivatives
The aldehyde functional group at the C3 position of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid. This transformation is a common and fundamental reaction in organic chemistry. Various oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups in the molecule.
Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, and milder reagents like silver oxide (Ag₂O) or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid). For pyrazole carbaldehydes, potassium permanganate in a water-pyridine medium has been shown to be an effective method for this oxidation, often providing high yields of the corresponding carboxylic acid. researchgate.net The reaction typically proceeds cleanly without affecting the bromo substituent or the pyrazole ring. researchgate.net
The resulting 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as esters and amides, through standard carboxylic acid derivatization techniques. researchgate.net
Table 1: Oxidation of Pyrazole-4-carbaldehydes to Carboxylic Acids An interactive data table presenting common oxidizing agents and conditions for the conversion of pyrazole aldehydes to their corresponding carboxylic acids, based on established chemical literature.
| Oxidizing Agent | Typical Conditions | Yield | Reference |
| Potassium Permanganate (KMnO₄) | Water/Pyridine | High | researchgate.net |
| Potassium Dichromate (K₂Cr₂O₇) | H₂SO₄, H₂O | Good to High | General Knowledge |
| Silver(I) Oxide (Ag₂O) | NaOH, H₂O | Good | General Knowledge |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Good | General Knowledge |
Reactions Involving the Pyrazole Ring and its Substituents
The substituted pyrazole ring of this compound offers several sites for further chemical modification. These include nucleophilic and electrophilic transformations on the pyrazole nucleus itself, as well as reactions involving the bromo substituent.
Nucleophilic and Electrophilic Transformations on the Pyrazole Nucleus
The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is influenced by the presence of the two nitrogen atoms and the existing substituents. The nitrogen atoms are generally nucleophilic, while the carbon atoms can undergo both nucleophilic and electrophilic attack depending on the reaction conditions and the nature of the substituents.
Nucleophilic Substitution: The C4 position of the pyrazole ring, where the bromine atom is located, is activated towards nucleophilic substitution, particularly when electron-withdrawing groups are present on the ring. In the case of 4-halonitropyrazolecarboxylic acids, for instance, the halogen at the C4 position can be displaced by nucleophiles like arylamines in the presence of a copper catalyst. osti.gov While the aldehyde group in this compound is also electron-withdrawing, the conditions required for such substitutions can be harsh.
Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most reactive site in unsubstituted pyrazoles. However, in this compound, the C4 position is already substituted. The C5 position is another potential site for electrophilic attack, although the combined deactivating effect of the bromo and aldehyde groups can make such reactions challenging. Electrophilic bromination of pyrazoles is a common reaction to introduce a bromine atom at the C4 position. researchgate.netnih.gov Further electrophilic substitution on the already substituted ring would likely require forcing conditions.
Functional Group Interconversions of the Bromo-Substituent
The bromine atom at the C4 position of the pyrazole ring is a versatile functional group that can be transformed into other groups through various reactions. Besides the palladium-catalyzed cross-coupling reactions discussed below, the bromo group can potentially undergo nucleophilic substitution under specific conditions, as mentioned earlier. osti.govnih.gov
Another important transformation is the lithium-halogen exchange, which can be achieved by treating the bromo-substituted pyrazole with a strong organolithium base, such as n-butyllithium. This reaction would generate a highly reactive pyrazol-4-yl lithium species, which can then be quenched with various electrophiles to introduce a wide range of substituents at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Position
The bromine atom on the pyrazole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is highly efficient for the formation of a C(sp²)-C(sp) bond. This compound is an ideal candidate for this transformation, where the bromo-substituent would be replaced by an alkynyl group.
The general conditions for a Sonogashira coupling involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (i-Pr₂NH) which also often serves as the solvent. wikipedia.orgnih.gov The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne.
Table 2: Typical Conditions for Sonogashira Cross-Coupling of Aryl Bromides An interactive data table summarizing common catalysts, co-catalysts, bases, and solvents used in Sonogashira reactions involving aryl bromides.
| Component | Examples | Typical Loading/Role | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% | wikipedia.orgnih.gov |
| Copper(I) Co-catalyst | CuI | 1-10 mol% | wikipedia.orgnih.gov |
| Base | Triethylamine, Diisopropylamine | Solvent/Base | wikipedia.orgyoutube.com |
| Solvent | Amine base, THF, DMF | Reaction Medium | wikipedia.orgnih.gov |
Heck Cross-Coupling Reactions
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a powerful method for the vinylation of aryl and vinyl halides. The bromo-substituent at the C4 position of this compound makes it a suitable substrate for Heck coupling reactions.
Typical conditions for a Heck reaction involve a palladium catalyst, often palladium(II) acetate (B1210297) [Pd(OAc)₂] or a preformed palladium(0) complex, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or tri-o-tolylphosphine (B155546) (P(o-tol)₃), and a base, which is commonly a tertiary amine like triethylamine or an inorganic base such as potassium carbonate or sodium acetate. wikipedia.orgnih.gov The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used. nih.gov The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans isomer of the resulting alkene. organic-chemistry.org
Table 3: Common Reagents and Conditions for Heck Cross-Coupling of Aryl Bromides An interactive data table outlining typical catalysts, ligands, bases, and solvents employed in Heck reactions with aryl bromides.
| Component | Examples | Typical Loading/Role | Reference |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | 1-5 mol% | wikipedia.orgnih.gov |
| Ligand | PPh₃, P(o-tol)₃ | 2-4 equivalents relative to Pd | wikipedia.orgbeilstein-journals.org |
| Base | Triethylamine, K₂CO₃, NaOAc | Stoichiometric | wikipedia.orgnih.gov |
| Solvent | DMF, Acetonitrile, Toluene | Reaction Medium | nih.gov |
Suzuki-Miyaura Coupling Analogs
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is applicable to heteroaromatic compounds such as this compound. wikipedia.org This palladium-catalyzed reaction facilitates the coupling of the bromopyrazole with a variety of organoboron compounds, typically aryl or vinyl boronic acids or their esters, in the presence of a base. wikipedia.orgnih.gov This methodology allows for the introduction of a wide range of substituents at the C4-position of the pyrazole ring, leading to the synthesis of a diverse library of analogs.
The reactivity of the C-Br bond at the 4-position of the pyrazole ring is suitable for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. nih.gov While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similarly substituted bromopyrazoles. The N-ethyl group at position 1 is not expected to sterically hinder the reaction at the C4-position. The electron-withdrawing nature of the carbaldehyde group at the C3-position may influence the electronic properties of the pyrazole ring and potentially enhance the rate of oxidative addition.
A variety of palladium catalysts and ligands can be employed for the Suzuki-Miyaura coupling of bromopyrazoles. Commonly used catalytic systems include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) precursors like palladium(II) acetate (Pd(OAc)₂) in combination with phosphine ligands. mdpi.commdpi.com The choice of ligand is crucial for an efficient reaction, with bulky and electron-rich phosphine ligands such as XPhos often providing good results for heteroaryl bromides. nih.govresearchgate.net
The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), which is necessary for the transmetalation step of the catalytic cycle. mdpi.comnih.gov A range of solvents can be utilized, with mixtures of an organic solvent like dioxane, toluene, or ethanol and water being common. nih.govresearchgate.net Microwave irradiation has also been shown to accelerate the reaction times for Suzuki-Miyaura couplings of bromopyrazoles. researchgate.net
The scope of the reaction is broad with respect to the boronic acid coupling partner. A variety of substituted and unsubstituted arylboronic acids, as well as heteroarylboronic acids, can be successfully coupled to the 4-position of the pyrazole ring. researchgate.net This allows for the synthesis of a wide array of 4-aryl-1-ethyl-1H-pyrazole-3-carbaldehyde analogs. The reaction generally tolerates a range of functional groups on the boronic acid, including both electron-donating and electron-withdrawing substituents.
The following interactive data table summarizes representative conditions and outcomes for Suzuki-Miyaura coupling reactions of 4-bromopyrazole derivatives, which can serve as a model for the expected reactivity of this compound.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (-CH₃) from coupling with the methylene protons. The pyrazole (B372694) ring proton and the aldehyde proton would each appear as singlets, likely in the aromatic and aldehyde regions of the spectrum, respectively.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon atoms. Signals would be expected for the two carbons of the ethyl group, the three carbons of the pyrazole ring (including the carbon bearing the bromine atom and the formyl group), and the carbonyl carbon of the aldehyde. The chemical shifts of these signals would be indicative of their electronic environments.
While specific experimental data for this compound is not widely published, data for analogous structures, such as 1,3-diphenylpyrazole-4-carboxaldehyde derivatives, show characteristic shifts for the pyrazole and aldehyde protons. For instance, in some derivatives, the pyrazole proton signal appears around 8.0-8.5 ppm, and the aldehyde proton is observed further downfield.
Expected ¹H-NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (ethyl) | 1.3 - 1.5 | Triplet |
| -CH₂ (ethyl) | 4.1 - 4.3 | Quartet |
| Pyrazole-H | ~8.0 | Singlet |
Expected ¹³C-NMR Data
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (ethyl) | ~15 |
| -CH₂ (ethyl) | ~45 |
| C4 (C-Br) | ~100 |
| C5 | ~140 |
| C3 (C-CHO) | ~145 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups.
A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. The presence of the pyrazole ring would be confirmed by C=N and C=C stretching vibrations within the ring, typically observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the ethyl group and the pyrazole ring would appear around 2850-3100 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (aromatic/vinyl) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2980 | Medium |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong |
| C=N stretch (pyrazole ring) | 1500 - 1600 | Medium-Strong |
| C=C stretch (pyrazole ring) | 1400 - 1550 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₆H₇BrN₂O), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity separated by two mass units. The predicted monoisotopic mass is 201.97418 Da. uni.lu
The fragmentation of the molecular ion would likely involve the loss of the ethyl group, the formyl group, or the bromine atom, leading to characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure. Predicted mass spectrometry data suggests the formation of adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 202.98146 |
| [M+Na]⁺ | 224.96340 |
| [M-H]⁻ | 200.96690 |
| [M+NH₄]⁺ | 220.00800 |
| [M+K]⁺ | 240.93734 |
Data from PubChemLite, predicted using CCSbase. uni.lu
X-ray Crystallography for Solid-State Structure Determination and Geometrical Parameters
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
To date, a crystal structure for this compound has not been reported in publicly available databases. Therefore, a detailed analysis of its solid-state structure, including specific geometrical parameters, cannot be provided at this time. However, crystallographic studies of related pyrazole derivatives, such as 4-halogenated-1H-pyrazoles, have revealed various hydrogen bonding motifs and packing arrangements in the solid state. mdpi.com Should single crystals of this compound become available, X-ray diffraction analysis would be the ultimate method for confirming its molecular geometry and supramolecular structure.
Other Spectroscopic Methods in Pyrazole Carbaldehyde Analysis
In addition to the primary techniques discussed, other spectroscopic methods could provide further structural insights. For instance, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively assign proton and carbon signals and to confirm the connectivity of atoms within the molecule. Ultraviolet-Visible (UV-Vis) spectroscopy could also be employed to study the electronic transitions within the molecule, providing information about its chromophoric system.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Architecture Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are pivotal in defining the electronic structure and molecular architecture of pyrazole (B372694) systems. eurasianjournals.comias.ac.in For 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde, these calculations reveal a planar five-membered ring, a characteristic feature of aromatic pyrazoles. mdpi.com
The geometry of the pyrazole ring is influenced by its substituents. The ethyl group at the N1 position and the carbaldehyde group at C3 introduce specific steric and electronic effects. The bromine atom at the C4 position significantly impacts the electron distribution within the ring due to its strong electron-withdrawing inductive effect. smolecule.com DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can precisely predict bond lengths and angles. daneshyari.com Comparisons with experimental data for parent pyrazole show that DFT methods can predict interatomic distances with a high degree of accuracy, often within 0.004 Å of experimental values. daneshyari.com
Electron density calculations show that the N1 and N2 atoms, along with the C4 carbon, possess the highest electron densities, making them susceptible to electrophilic attack. Conversely, the C3 and C5 positions exhibit lower electron density, rendering them prone to nucleophilic attack. mdpi.com The presence of the electron-withdrawing carbaldehyde and bromo groups is expected to further decrease the electron density at the C3 and C4 positions, influencing the molecule's reactivity.
| Parameter | Typical Calculated Value for Pyrazole Ring | Influence of Substituents (Br, CHO) |
|---|---|---|
| N1–N2 Bond Length | ~1.34 Å | Elongation due to electron-withdrawing groups. daneshyari.com |
| N2–C3 Bond Length | ~1.33 Å | Shortening due to electron-withdrawing groups. daneshyari.com |
| C3–C4 Bond Length | ~1.42 Å | Minor alteration. daneshyari.com |
| C4–C5 Bond Length | ~1.38 Å | Minor alteration. daneshyari.com |
| N1–C5 Bond Length | ~1.37 Å | Shortening due to electron-withdrawing groups. daneshyari.com |
| Electron Density | Highest at N1, N2, C4 | Reduced at C3 and C4 due to CHO and Br. mdpi.com |
Studies on Tautomerism and Proton Transfer Dynamics in Pyrazole Systems
Tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms. nih.govresearchgate.net While the N1 position of this compound is substituted with an ethyl group, preventing classical annular tautomerism, the principles governing proton transfer in related pyrazole systems are crucial for understanding potential intermolecular proton exchange mechanisms and the molecule's behavior in protic environments.
In N-unsubstituted pyrazoles, proton transfer can occur via intramolecular or intermolecular pathways. Theoretical calculations have shown that the intramolecular 1,2-proton shift has a very high activation energy barrier, typically around 50 kcal/mol, making it a highly unfavorable process. nih.govresearchgate.net
Intermolecular proton transfer, facilitated by other pyrazole molecules or solvent molecules (like water or ammonia), is the preferred mechanism. nih.govresearchgate.net This process involves the formation of hydrogen-bonded dimers or complexes, which significantly lowers the activation energy. For pyrazole dimers, the activation energies for double proton transfer are calculated to be in the range of 10–14 kcal/mol. nih.govresearchgate.net Water molecules have been shown to effectively lower the energy barriers by forming a bridge for the proton to travel between the nitrogen atoms. nih.gov The optimal stabilization for this process in pyrazoles is often achieved with the assistance of two water molecules. nih.gov
The electronic nature of substituents on the pyrazole ring has a marked effect on the activation energy of proton transfer. daneshyari.comias.ac.in Studies on 4-substituted pyrazoles have demonstrated that electron-donating groups (e.g., -NH2, -OH, -CH3) tend to lower the activation energy for proton migration, making the process easier. daneshyari.comnih.gov Conversely, electron-withdrawing groups (e.g., -NO2, -CN, -CHO) increase the activation barrier. daneshyari.comnih.gov
For instance, the activation energy for proton transfer in 4-aminopyrazole was calculated to be 47.9 kcal/mol, whereas for 4-nitropyrazole, it was found to be 54.4 kcal/mol using DFT methods. daneshyari.com This trend is attributed to the influence of the substituent on the acidity and basicity of the pyrazole nitrogen atoms. nih.gov In the context of this compound, the electron-withdrawing bromo and carbaldehyde groups would be expected to increase the energy barrier for any intermolecular proton transfer event involving the N2 atom.
| Mechanism | Substituent Type | DFT (B3LYP) Range | MP2 Range | Reference |
|---|---|---|---|---|
| Intramolecular (Monomer) | General | 45.7 - 51.6 | 49.4 - 55.5 | ias.ac.indaneshyari.com |
| Intermolecular (Dimer) | General | ~13.0 - 15.0 | 11.4 - 19.4 | ias.ac.indaneshyari.com |
| Water-Assisted | General | - | 26.6 - 31.8 | ias.ac.in |
| Ammonia-Assisted | General | - | 17.3 - 22.5 | ias.ac.in |
Analysis of Substituent Effects on Molecular Stability and Reactivity
Substituents profoundly affect the stability and reactivity of the pyrazole ring. researchgate.netnih.gov In 3(5)-substituted pyrazoles, the tautomeric preference is dictated by the electronic nature of the substituent. Electron-donating groups generally favor substitution at the C3 position, while electron-withdrawing groups tend to stabilize the system when located at the C5 position. nih.govias.ac.in
Ethyl Group (N1): An electron-donating group that increases the electron density of the ring system.
Carbaldehyde Group (C3): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and acts as a site for nucleophilic addition.
Bromo Group (C4): An electron-withdrawing group (inductively) that also deactivates the ring.
The combination of these groups creates a complex electronic environment. The reactivity at different sites can be predicted using computational methods that calculate local reactivity descriptors. eurasianjournals.com For instance, the electron-withdrawing nature of the bromine atom at position 4 stabilizes the conjugate base formed upon deprotonation of a related N-H pyrazole, thereby increasing its acidity compared to unsubstituted pyrazoles. smolecule.com This principle suggests that the N2 lone pair in this compound will be less basic than in an unsubstituted pyrazole.
Computational Prediction of Reaction Mechanisms and Pathways (e.g., DFT methods, MP2 methods)
Computational methods like DFT and MP2 are powerful tools for mapping out reaction mechanisms and predicting the most likely pathways for chemical transformations. ias.ac.inkcl.ac.uk By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a reaction can be constructed. nih.gov
For this compound, these methods could be used to predict the outcomes of various reactions. For example:
Nucleophilic addition to the carbaldehyde group: Calculations can model the approach of a nucleophile to the carbonyl carbon, determine the structure of the transition state, and calculate the activation energy for the reaction.
Nucleophilic aromatic substitution of the bromine atom: While typically difficult on an electron-rich aromatic ring, the presence of the electron-withdrawing carbaldehyde group might facilitate such a reaction. Computational modeling can assess the feasibility of this pathway by calculating the energy profile.
Electrophilic substitution on the ring: Although the ring is deactivated, calculations can predict the most likely site for electrophilic attack (likely C5) by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO).
These theoretical predictions provide valuable guidance for designing synthetic routes and understanding the reactivity of the molecule. mdpi.com
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and dynamics of molecules. eurasianjournals.comnih.gov For this compound, conformational analysis is particularly important for the substituents.
Molecular dynamics simulations can further explore the dynamic behavior and conformational space of the molecule over time, providing insights into its flexibility and how it might interact with other molecules, such as solvent or biological targets. eurasianjournals.com These modeling studies are crucial for understanding the structure-property relationships of the compound. kcl.ac.uk
4 Bromo 1 Ethyl 1h Pyrazole 3 Carbaldehyde As a Versatile Synthetic Intermediate
Role in the Construction of Fused Heterocyclic Systems
The strategic placement of reactive functional groups on the pyrazole (B372694) ring of 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde allows it to serve as a key precursor for the synthesis of various fused heterocyclic systems. Pyrazole-4-carbaldehydes, in general, are widely used for constructing bicyclic and polycyclic structures by reacting the aldehyde group with various binucleophilic reagents. semanticscholar.org
These reactions often involve condensation followed by an intramolecular cyclization step, leading to the formation of new rings fused to the pyrazole core. Examples of fused systems that can be synthesized from pyrazole carbaldehyde precursors include:
Pyrazolo[3,4-b]pyridines : These are formed through one-pot reactions of pyrazole-4-carbaldehydes with compounds containing active methylene (B1212753) groups, such as ketones, in the presence of a base. semanticscholar.org
Pyrazolo[3,4-d]pyrimidines : The aldehyde group can react with compounds like formamidines in a sequence of reactions involving amidination, imination, and intermolecular heterocyclization. researchgate.net
Pyrazolo[3,4-d]pyridazines : Reaction of pyrazole-4-carbaldehydes with hydrazine (B178648) derivatives can lead to the formation of the pyridazinone ring fused to the pyrazole. semanticscholar.org
The presence of the bromo substituent at the 4-position offers an additional handle for further synthetic modifications, either before or after the construction of the fused ring system, thereby increasing the molecular diversity achievable from this single intermediate.
| Fused System | General Synthetic Approach | Reference |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | Condensation with active methylene compounds (e.g., ketones) | semanticscholar.org |
| Pyrazolo[3,4-d]pyrimidines | Reaction with formamidines via intermolecular heterocyclization | researchgate.net |
| Pyrazolo[3,4-d]pyridazines | Condensation with hydrazine derivatives | semanticscholar.org |
Application in the Synthesis of Complex Organic Molecules
The utility of this compound extends beyond simple fused systems to the assembly of more intricate and complex organic molecules. The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions, while the bromo-substituent is ideal for modern cross-coupling methodologies.
For instance, the aldehyde can undergo Wittig-type reactions to introduce alkenyl moieties, or it can be used in multicomponent reactions like the Biginelli reaction to construct dihydropyrimidinone rings. umich.edu The resulting products can then be further elaborated. The bromine atom can be substituted via Suzuki, Stille, or Heck coupling reactions to introduce aryl, heteroaryl, or vinyl groups, significantly increasing the complexity and steric bulk of the molecule. orientjchem.org This dual reactivity allows for a stepwise and controlled construction of complex scaffolds, where different fragments of a target molecule can be introduced sequentially.
Development of Diverse Pyrazole Derivatives
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov this compound is an excellent starting material for creating a wide variety of pyrazole derivatives through the modification of its aldehyde and bromo groups.
The aldehyde group is particularly versatile and can be transformed through a range of classical organic reactions. umich.educhemmethod.com
Condensation Reactions : The aldehyde readily condenses with active methylene compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) in Knoevenagel condensations. umich.edu It also reacts with amines to form Schiff bases and with hydrazines to yield hydrazones. chemmethod.comekb.eg
Oxidation and Reduction : The aldehyde can be oxidized to the corresponding carboxylic acid (4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid) or reduced to an alcohol, providing access to different classes of derivatives. researchgate.net
Chalcone Synthesis : Claisen-Schmidt condensation with substituted acetophenones leads to the formation of pyrazole-containing chalcones, which are themselves important intermediates and bioactive molecules. orientjchem.org
These transformations, combined with the potential for cross-coupling at the bromo-position, allow for the generation of a vast number of structurally diverse pyrazole derivatives from a single, readily accessible starting material.
| Reaction Type | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile), base | Methylene-linked pyrazoles | umich.edu |
| Hydrazone Formation | Hydrazine derivatives | Pyrazole hydrazones | ekb.eg |
| Claisen-Schmidt Condensation | Substituted acetophenones, base | Pyrazole chalcones | orientjchem.org |
| Suzuki Coupling | Aryl boronic acids, Pd catalyst, base | Aryl-substituted pyrazoles | orientjchem.org |
Strategic Use in Fragment-Based Synthesis and Chemical Libraries
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. nih.gov This approach relies on screening collections of low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. unina.it These initial hits are then optimized and grown into more potent, drug-like molecules. rsc.org
This compound is an ideal candidate for inclusion in fragment libraries. It adheres to the "Rule of Three," a common guideline for fragment properties (molecular weight < 300, ClogP < 3, etc.). springernature.com The pyrazole core itself is a desirable fragment moiety due to its metabolic stability and ability to form key hydrogen bond interactions with protein targets. nih.gov
The true value of this compound in FBDD lies in its synthetic tractability. The aldehyde and bromo groups serve as well-defined "growth vectors." nih.gov Once a fragment hit containing this scaffold is identified, chemists can use the reactions described previously—such as amide couplings (after oxidation of the aldehyde), Suzuki couplings, and reductive aminations—to systematically add new functionality. This allows for the rapid exploration of the chemical space around the initial fragment hit, facilitating the optimization of binding affinity and other pharmacological properties. nih.govrsc.org By systematically reacting the aldehyde and bromo functionalities with a diverse set of reactants, large chemical libraries of related pyrazole compounds can be efficiently constructed for high-throughput screening, accelerating the drug discovery process. researchgate.net
Future Directions and Research Perspectives in 4 Bromo 1 Ethyl 1h Pyrazole 3 Carbaldehyde Chemistry
Innovations in Synthetic Methodologies for Halogenated Pyrazole (B372694) Carbaldehydes
Traditional syntheses of pyrazole carbaldehydes often rely on methods like the Vilsmeier-Haack reaction. researchgate.net While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. Innovations are anticipated in several key areas:
Photocatalysis and Flow Chemistry: Visible-light-mediated photocatalysis offers a powerful tool for C-H functionalization and halogenation under mild conditions. researchgate.net Future methodologies could adapt these techniques for the direct and selective synthesis of halogenated pyrazole carbaldehydes, potentially reducing the need for multi-step sequences. Continuous flow synthesis, which enables the safe handling of hazardous reagents and precise control over reaction parameters, presents a promising avenue for the scalable production of these compounds. nih.gov A unified assembly-line approach in flow chemistry could allow for the rapid, telescoped synthesis of highly substituted pyrazoles from simple precursors. nih.gov
Eco-Friendly Halogenation: The development of sustainable and environmentally friendly halogenation protocols is a growing priority. Research into using low-cost and greener reagents, such as tetralkylammonium halides (TBAX) in ethanol (B145695), could provide more benign alternatives to traditional halogenating agents. researchgate.net
Late-Stage Functionalization: A significant area of innovation lies in the late-stage introduction of the bromo and carbaldehyde groups onto a pre-formed 1-ethyl-1H-pyrazole ring. This strategy would allow for the rapid diversification of complex molecules, and electrooxidative functionalization has been highlighted as a promising technique for such C-H functionalization processes. nih.gov
Table 1: Comparison of Synthetic Methodologies for Halogenated Pyrazole Carbaldehydes
| Methodology | Traditional Approach (e.g., Vilsmeier-Haack) | Future Innovative Approach | Key Advantages of Innovation |
| Reagents | Phosphorus oxychloride, DMF | Photocatalysts, sustainable halogen sources | Milder conditions, reduced toxic waste |
| Process | Batch processing | Continuous flow synthesis, automated platforms | Improved safety, scalability, and reproducibility |
| Efficiency | Often multi-step with purification challenges | Telescoped reactions, late-stage functionalization | Reduced step count, higher overall yields |
| Environmental Impact | High solvent usage, hazardous reagents | Greener solvents (e.g., ethanol), catalyst reusability | Lower environmental footprint |
Exploration of Novel Reactivity Patterns and Chemical Transformations
The unique combination of a bromine atom and an aldehyde group on the pyrazole scaffold makes 4-bromo-1-ethyl-1H-pyrazole-3-carbaldehyde a rich substrate for exploring novel chemical transformations. Future research will focus on leveraging these functional handles to build molecular complexity.
Cross-Coupling Reactions: The C-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Future work will likely explore an expanded scope of coupling partners to attach diverse aryl, heteroaryl, alkyl, and alkynyl moieties at the 4-position, creating libraries of novel pyrazole derivatives. researchgate.net
Transformations of the Aldehyde Group: Beyond standard condensation reactions, future studies could investigate asymmetric additions to the carbaldehyde to introduce chiral centers. Furthermore, multicomponent reactions initiated by the aldehyde functionality could provide rapid access to complex, fused heterocyclic systems. mdpi.com
Ring-Focusing Reactions: The pyrazole core itself can participate in transformations. Intramolecular cycloadditions, where a side chain tethered to the aldehyde or introduced via cross-coupling reacts with the pyrazole ring, could be a powerful strategy for constructing novel polycyclic scaffolds. mdpi.com
Advanced Computational Studies on Molecular Dynamics and Interactions
Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design. eurasianjournals.com For this compound and its derivatives, advanced computational studies will provide critical insights.
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of flexible pyrazole derivatives and to study their dynamic behavior in different environments, such as in solution or within a protein binding site. rsc.org This is crucial for understanding how these molecules interact with biological targets. nih.gov
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, predict reactivity, and model reaction mechanisms. eurasianjournals.com Such calculations can help rationalize observed reactivity patterns and predict the feasibility of novel transformations before they are attempted in the lab.
Virtual Screening and Docking: Molecular docking studies can predict the binding modes and affinities of pyrazole derivatives to biological targets, such as protein kinases. nih.govrsc.org This enables the in silico screening of virtual compound libraries derived from the core scaffold, prioritizing the synthesis of compounds with the highest predicted activity.
Table 2: Application of Computational Methods to Pyrazole Research
| Computational Method | Research Application | Potential Insight for this compound |
| Molecular Docking | Predict binding modes and affinity to biological targets. rsc.org | Identify potential protein targets; guide design of inhibitors. |
| Molecular Dynamics (MD) | Simulate the physical movement and conformational changes of molecules. rsc.org | Assess the stability of ligand-protein complexes; understand dynamic interactions. |
| Density Functional Theory (DFT) | Calculate electronic structure and predict reactivity. eurasianjournals.com | Predict sites of electrophilic/nucleophilic attack; model transition states of novel reactions. |
| 3D-QSAR | Relate 3D molecular properties to biological activity. nih.gov | Develop models to predict the activity of new derivatives and guide optimization. |
Strategic Design and Synthesis of Highly Functionalized Pyrazole Scaffolds
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in marketed drugs and bioactive compounds. nih.govnih.gov Future efforts will focus on using this compound as a versatile starting point for the strategic design of highly functionalized molecules.
The synthetic strategies for creating diverse pyrazole scaffolds generally involve either the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or the cycloaddition of 1,3-dipoles. nih.gov Starting with the pre-formed this compound, the focus shifts to post-functionalization. By combining the transformations described in section 7.2, researchers can pursue a diversity-oriented synthesis approach. For example, a Suzuki coupling at the 4-position followed by a Wittig reaction at the aldehyde and subsequent reduction could rapidly generate a library of compounds with diverse substituents at two key positions, enabling a thorough exploration of the surrounding chemical space. researchgate.net
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) is set to revolutionize chemical synthesis and discovery. drugtargetreview.com This approach is particularly well-suited for exploring the chemistry of scaffolds like this compound.
High-Throughput Reaction Optimization: HTE platforms, which use multi-well plates to run many reactions in parallel, can rapidly screen a wide array of catalysts, ligands, solvents, and temperatures. youtube.com This would dramatically accelerate the optimization of cross-coupling reactions or other transformations involving the title compound.
Automated Library Synthesis: Once optimal conditions are identified, automated synthesis platforms can be employed to generate large libraries of derivatives for biological screening. whiterose.ac.uk This approach reduces manual labor, improves reproducibility, and shortens the design-make-test-analyze cycle in drug discovery. drugtargetreview.comrsc.org The combination of HTE with machine learning algorithms has the potential to create "self-driving labs" that can autonomously explore reaction space and design novel molecules with desired properties. youtube.com
Q & A
Q. Basic
- ¹H/¹³C NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm (¹H), while the adjacent bromine deshields the pyrazole C4 carbon (δ 125–130 ppm in ¹³C) .
- IR Spectroscopy : Confirm aldehyde presence via C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 231 (C₇H₈BrN₂O⁺) with isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) .
How do computational methods (DFT/MD) complement experimental data for this compound?
Q. Advanced
- DFT Optimization : B3LYP/6-311G(d,p) calculates bond lengths (C-Br: 1.88 Å) and Mulliken charges (Br: −0.12 e), aligning with SCXRD data .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to predict solubility. RMSD plots (<2 Å over 50 ns) validate conformational stability .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) via the aldehyde moiety .
What mechanistic insights explain the regioselectivity of bromination in pyrazole derivatives?
Advanced
Bromination at C4 (vs. C5) is governed by:
- Electronic Effects : Electron-withdrawing groups (e.g., aldehyde at C3) deactivate C5, favoring electrophilic attack at C4 .
- Steric Factors : The ethyl group at N1 hinders bromine access to C5 .
Mechanistic studies using ¹H NMR kinetics (in situ monitoring) show a second-order dependence on Br₂ concentration .
How should researchers address contradictions between computational and experimental structural data?
Q. Advanced
- Root Cause Analysis : Compare torsion angles (e.g., C3-C4-Br dihedral) between SCXRD and DFT. Discrepancies >5° suggest inadequate solvation models in simulations .
- Validation Protocols : Apply Hirshfeld surface analysis to identify weak interactions (e.g., C-H⋯O) missed in MD simulations .
What strategies optimize bioactivity studies for pyrazole carbaldehydes?
Q. Advanced
- Structure-Activity Relationship (SAR) : Derivatize the aldehyde to hydrazones or oximes for enhanced antibacterial activity .
- Assay Design : Use MIC assays against S. aureus (ATCC 25923) with positive controls (e.g., ciprofloxacin). IC₅₀ values <50 μM indicate promising activity .
How does solvent polarity affect the regioselectivity of pyrazole alkylation?
Basic
Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, favoring N-alkylation (90% yield) over O-alkylation. In contrast, THF reduces selectivity to ~70% .
What purification challenges arise during synthesis, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
